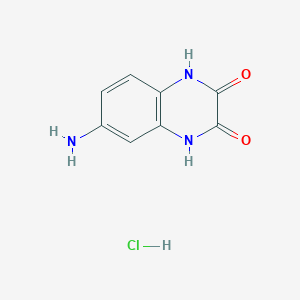
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H7N3O2•HCl and a molecular weight of 213.62 .
Synthesis Analysis
The synthesis of quinoxaline and its derivatives, including 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .Molecular Structure Analysis
Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is similar, with the addition of a hydrochloride group .Chemical Reactions Analysis
Quinoxaline and its derivatives have been reported to undergo various reactions. For instance, they can interact with the cell wall and DNA structures . More specific reactions would depend on the exact derivative and conditions .Physical And Chemical Properties Analysis
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride has a molecular weight of 213.62 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Proteomics Research
“6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Corrosion Inhibition
While not directly related to “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride”, a similar compound “6-Methyl-1,4-dihydroquinoxaline-2,3-dione” has been shown to be an effective corrosion inhibitor . It’s possible that “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” might have similar properties and could be used in studies related to corrosion inhibition.
Supramolecular Material
Again, “6-Methyl-1,4-dihydroquinoxaline-2,3-dione” is a supramolecular material that has been shown to have excellent adsorption properties . “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” might also exhibit similar characteristics and could be used in research related to supramolecular materials and adsorption.
Pharmacophore Synthesis
An efficient synthesis of the potential pharmacophore 1,4-dihydro-quinoxaline-2,3-dione has been achieved . As a derivative, “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” could potentially be used in similar synthetic processes, contributing to the development of new drugs.
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class of compounds to which this compound belongs, have been associated with potential pharmacological activities .
Mode of Action
It’s worth noting that quinoxaline derivatives have been found to exhibit substantial antiviral activity .
Biochemical Pathways
Quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (daao) inhibitory activities .
Pharmacokinetics
The molecular weight of the compound is 21362 , which could influence its pharmacokinetic properties.
Result of Action
Quinoxaline derivatives have been associated with antiviral and potential pharmacophore activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSNUTFOAWAGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)








